molecular formula C13H15NO B1614024 4'-Cyano-3,3-dimethylbutyrophenone CAS No. 898764-23-3

4'-Cyano-3,3-dimethylbutyrophenone

Cat. No. B1614024
M. Wt: 201.26 g/mol
InChI Key: CVJXFSMSODVEKY-UHFFFAOYSA-N
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Description

4’-Cyano-3,3-dimethylbutyrophenone is a chemical compound with the molecular formula C13H15NO . It has a molecular weight of 201.26 .


Molecular Structure Analysis

The molecular structure of 4’-Cyano-3,3-dimethylbutyrophenone consists of 13 Carbon atoms, 15 Hydrogen atoms, 1 Nitrogen atom, and 1 Oxygen atom .

Scientific Research Applications

Synthesis and Characterization of Complex Compounds

Research has delved into the synthesis and characterization of novel compounds involving 4'-Cyano-3,3-dimethylbutyrophenone. For instance, studies have focused on the development of Schiff base ligands, their metal complexes, and their potential applications in catalysis, DNA binding, and antibacterial activities. These studies offer insights into the structural and electronic properties of these complexes, contributing to fields such as coordination chemistry and material science (El‐Gammal et al., 2021).

Photoreactive Protecting Groups

The utility of derivatives related to 4'-Cyano-3,3-dimethylbutyrophenone as photoreactive protecting groups has been explored. Research in this area investigates the photorelease of protected compounds, which is crucial for the controlled release of drugs and the study of biological systems under near-physiological conditions (Zabadal et al., 2001).

Catalysis and Organic Synthesis

Studies have shown the application of related compounds in catalysis, such as in the Baeyer–Villiger oxidation of ketones to esters or lactones under environmentally friendly conditions. This research highlights the potential of these compounds in green chemistry, promoting more sustainable and efficient chemical processes (Martins et al., 2016).

properties

IUPAC Name

4-(3,3-dimethylbutanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-13(2,3)8-12(15)11-6-4-10(9-14)5-7-11/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJXFSMSODVEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642379
Record name 4-(3,3-Dimethylbutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Cyano-3,3-dimethylbutyrophenone

CAS RN

898764-23-3
Record name 4-(3,3-Dimethylbutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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